REACTION_SMILES
|
[Br:1][c:2]1[cH:3][n:4][c:5]2[n:6]1[n:7][c:8]([Cl:11])[cH:9][cH:10]2.[CH2:12]1[CH2:13][O:14][CH2:15][CH2:16][NH:17]1.[CH3:21][OH:22].[Cl:18][CH2:19][Cl:20].[NH4+:24].[OH-:23]>>[Br:1][c:2]1[cH:3][n:4][c:5]2[n:6]1[n:7][c:8]([N:17]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1)[cH:9][cH:10]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccc2ncc(Br)n2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1cnc2ccc(N3CCOCC3)nn12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |